trans-Bis(dicyclohexylamine)palladium(II) acetate

Übersicht

Beschreibung

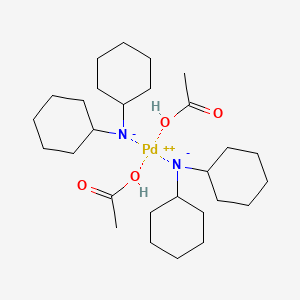

The compound trans-Bis(dicyclohexylamine)palladium(II) acetate is a palladium(II) complex with dicyclohexylamine ligands. While the specific compound is not directly discussed in the provided papers, related palladium(II) complexes with various ligands have been synthesized and characterized, indicating the versatility and reactivity of palladium(II) centers in coordination chemistry.

Synthesis Analysis

The synthesis of palladium(II) complexes often involves the reaction of palladium salts with appropriate ligands. For instance, the synthesis of trans-bis[(R)-(+)-bornylamino]palladium(II) dichloride was achieved and characterized by X-ray structure analysis, demonstrating the ability to create chiral palladium(II) complexes with specific ligands . Similarly, the synthesis of bis(N-heterocyclic carbene) dipalladium complexes was performed via metallomacrocyclic AgI ligand transfer agents, showcasing a method for preparing palladium(II) complexes with N-heterocyclic carbene ligands .

Molecular Structure Analysis

The molecular structure of palladium(II) complexes is often square planar, as observed in the structure of bis(2-acetylpyridine 3-hexamethyleneiminylthiosemicarbazonato) palladium II, where the palladium(II) atom is surrounded by two cis nitrogen atoms and two cis sulfur atoms . The structure of trans-bis[(R)-(+)-bornylamino]palladium(II) dichloride also confirms the square planar geometry typical of palladium(II) complexes .

Chemical Reactions Analysis

Palladium(II) complexes are known for their catalytic properties. For example, trans-bis(1,4-dimesityl-3-methyl-1,2,3-triazol-5-ylidene)palladium(II) dichloride has been shown to be an excellent catalyst for Suzuki–Miyaura coupling reactions, achieving high turnover numbers and excellent yields . The reactivity of cis- and trans-bis-[{5-carbomethoxy-(1,2,3-η)-cyclohexenyl}palladium] complexes also demonstrates the influence of ligand structure on the mode of attack by acetate on a (π-allyl)palladium complex .

Physical and Chemical Properties Analysis

The physical and chemical properties of palladium(II) complexes can be inferred from spectroscopic and crystallographic studies. For instance, the palladium(II) bis- and trischelates with cis-1,2-bis(alkoxyamino)cyclohexanes were characterized using electronic, IR, and 1H NMR spectroscopy, providing insights into the electronic environment and bonding of the palladium center . The crystal structure of the potential antitumor complex bis(2-acetylpyridine 3-hexamethyleneiminylthiosemicarbazonato)palladium(II) revealed intermolecular hydrogen bonds and various metal-ligand interactions, which are crucial for understanding the stability and reactivity of such complexes .

Wissenschaftliche Forschungsanwendungen

Buchwald-Hartwig Cross Coupling Reaction

- Application : This reaction is used to form carbon-nitrogen bonds, which are key in many pharmaceutical compounds .

- Method : The catalyst is added to a mixture of the two coupling partners, usually an aryl halide and an amine. The reaction is typically performed under an inert atmosphere .

- Results : The outcome is the formation of a new carbon-nitrogen bond, which can be used to build complex organic molecules .

Suzuki-Miyaura Coupling

- Application : This reaction is used to form carbon-carbon bonds between two different organic molecules .

- Method : The catalyst is added to a mixture of an aryl halide and a boronic acid. The reaction is typically performed in a polar solvent under an inert atmosphere .

- Results : The outcome is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .

Stille Coupling

- Application : This reaction is used to form carbon-carbon bonds between an organic halide and an organotin compound .

- Method : The catalyst is added to a mixture of the two coupling partners. The reaction is typically performed under an inert atmosphere .

- Results : The outcome is the formation of a new carbon-carbon bond, which can be used to build complex organic molecules .

Sonogashira Coupling

- Application : This reaction is used to form carbon-carbon bonds between an aryl or vinyl halide and a terminal alkyne .

- Method : The catalyst is added to a mixture of the two coupling partners. The reaction is typically performed under an inert atmosphere .

- Results : The outcome is the formation of a new carbon-carbon bond, which can be used to build complex organic molecules .

Negishi Coupling

- Application : This reaction is used to form carbon-carbon bonds between an organic halide and an organozinc compound .

- Method : The catalyst is added to a mixture of the two coupling partners. The reaction is typically performed under an inert atmosphere .

- Results : The outcome is the formation of a new carbon-carbon bond, which can be used to build complex organic molecules .

Hiyama Coupling

- Application : This reaction is used to form carbon-carbon bonds between an organic halide and an organosilane .

- Method : The catalyst is added to a mixture of the two coupling partners. The reaction is typically performed under an inert atmosphere .

- Results : The outcome is the formation of a new carbon-carbon bond, which can be used to build complex organic molecules .

Heck Reaction

- Application : This reaction is used to form carbon-carbon bonds between an aryl halide and an alkene .

- Method : The catalyst is added to a mixture of the two coupling partners. The reaction is typically performed under an inert atmosphere .

- Results : The outcome is the formation of a new carbon-carbon bond, which can be used to build complex organic molecules .

Coupling of Aryl Iodides with Triarylbismuths

- Application : This reaction is used to form carbon-carbon bonds between an aryl iodide and a triarylbismuth .

- Method : The catalyst is added to a mixture of the two coupling partners. The reaction is typically performed under an inert atmosphere .

- Results : The outcome is the formation of a new carbon-carbon bond, which can be used to build complex organic molecules .

Synthesis of 3,6-Diphenyl-9-Hexyl-9H-Carbazole Derivatives

- Application : This reaction is used to synthesize 3,6-diphenyl-9-hexyl-9H-carbazole derivatives .

- Method : The catalyst is added to a mixture of the two coupling partners. The reaction is typically performed under an inert atmosphere .

- Results : The outcome is the formation of 3,6-diphenyl-9-hexyl-9H-carbazole derivatives .

Suzuki Coupling of Dihexylfluorene Derivatives

- Application : This reaction is used to form carbon-carbon bonds between a dihexylfluorene derivative and a boronic acid .

- Method : The catalyst is added to a mixture of the two coupling partners. The reaction is typically performed under an inert atmosphere .

- Results : The outcome is the formation of a new carbon-carbon bond, which can be used to build complex organic molecules .

Suzuki-Miyaura Coupling of Dibromopyrone with Boronic Acids

- Application : This reaction is used to form carbon-carbon bonds between a dibromopyrone and a boronic acid .

- Method : The catalyst is added to a mixture of the two coupling partners. The reaction is typically performed under an inert atmosphere .

- Results : The outcome is the formation of a new carbon-carbon bond, which can be used to build complex organic molecules .

Coupling of Aryl Iodides with Triarylbismuths

- Application : This reaction is used to form carbon-carbon bonds between an aryl iodide and a triarylbismuth .

- Method : The catalyst is added to a mixture of the two coupling partners. The reaction is typically performed under an inert atmosphere .

- Results : The outcome is the formation of a new carbon-carbon bond, which can be used to build complex organic molecules .

Synthesis of 3,6-Diphenyl-9-Hexyl-9H-Carbazole Derivatives

- Application : This reaction is used to synthesize 3,6-diphenyl-9-hexyl-9H-carbazole derivatives .

- Method : The catalyst is added to a mixture of the two coupling partners. The reaction is typically performed under an inert atmosphere .

- Results : The outcome is the synthesis of 3,6-diphenyl-9-hexyl-9H-carbazole derivatives .

Suzuki Coupling of Dihexylfluorene Derivatives

- Application : This reaction is used to form carbon-carbon bonds between a dihexylfluorene derivative and a boronic acid .

- Method : The catalyst is added to a mixture of the two coupling partners. The reaction is typically performed under an inert atmosphere .

- Results : The outcome is the formation of a new carbon-carbon bond, which can be used to build complex organic molecules .

Suzuki-Miyaura Coupling of Dibromopyrone with Boronic Acids

- Application : This reaction is used to form carbon-carbon bonds between a dibromopyrone and a boronic acid .

- Method : The catalyst is added to a mixture of the two coupling partners. The reaction is typically performed under an inert atmosphere .

- Results : The outcome is the formation of a new carbon-carbon bond, which can be used to build complex organic molecules .

Eigenschaften

IUPAC Name |

acetic acid;dicyclohexylazanide;palladium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H22N.2C2H4O2.Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2*1-2(3)4;/h2*11-12H,1-10H2;2*1H3,(H,3,4);/q2*-1;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYDWGNLLRXNPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CCC(CC1)[N-]C2CCCCC2.C1CCC(CC1)[N-]C2CCCCC2.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H52N2O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Bis(dicyclohexylamine)palladium(II) acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3',4'-d]pyrazine-5,10(3H,8H)-dione](/img/structure/B1338600.png)